molecular formula C12H11ClN2O2 B8439678 1-benzyl-3-chloro-5-methoxypyridazin-4(1H)-one

1-benzyl-3-chloro-5-methoxypyridazin-4(1H)-one

Cat. No. B8439678
M. Wt: 250.68 g/mol
InChI Key: QUEIYLGTRATGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08883788B2

Procedure details

1-Benzyl-3-chloro-5-methoxypyridazin-4(1H)-one (13.6 g), 1-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (22.0 g), potassium carbonate (51.0 g) and bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) (1.92 g) were suspended in toluene (330 mL) and water (33.0 mL), and the mixture was heated under reflux under a nitrogen atmosphere for 24 hr. The reaction mixture was cooled to room temperature, diluted with water and saturated aqueous sodium hydrogen carbonate solution, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and filtered, and the filtrate was concentrated, and the residue was recrystallized from ethyl acetate/hexane to give the title compound (15.1 g).
Quantity
13.6 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
51 g
Type
reactant
Reaction Step Three
Quantity
330 mL
Type
solvent
Reaction Step Four
Name
Quantity
33 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
Quantity
1.92 g
Type
catalyst
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH:13]=[C:12]([O:14][CH3:15])[C:11](=[O:16])[C:10](Cl)=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:18]1([N:24]2[C:28](B3OC(C)(C)C(C)(C)O3)=[CH:27][CH:26]=[N:25]2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.O.C(=O)([O-])O.[Na+].CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.CC(P(C(C)(C)C)C1C=CC(N(C)C)=CC=1)(C)C.Cl[Pd]Cl>[CH2:1]([N:8]1[CH:13]=[C:12]([O:14][CH3:15])[C:11](=[O:16])[C:10]([C:28]2[N:24]([C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)[N:25]=[CH:26][CH:27]=2)=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4,7.8,9.10.11|

Inputs

Step One
Name
Quantity
13.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1N=C(C(C(=C1)OC)=O)Cl
Step Two
Name
Quantity
22 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=CC=C1B1OC(C(O1)(C)C)(C)C
Step Three
Name
Quantity
51 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
330 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
33 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(O)([O-])=O.[Na+]
Step Seven
Name
bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
Quantity
1.92 g
Type
catalyst
Smiles
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.Cl[Pd]Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux under a nitrogen atmosphere for 24 hr
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl acetate/hexane

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(C(C(=C1)OC)=O)C1=CC=NN1C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.